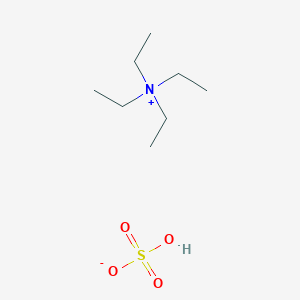

Tetraethylammonium hydrogen sulphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrogen sulfate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVBWLEPKAZBH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168605 | |

| Record name | Tetraethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Tetraethylammonium hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16873-13-5 | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydrogen sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16873-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethylammonium Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium hydrogen sulphate, a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties make it a valuable reagent in organic synthesis, electrochemistry, material science, and analytical chemistry, including drug development processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] It is known to be soluble in polar solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₂₁NO₄S | [1] |

| Molecular Weight | 227.32 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 243 - 245 °C | [2] |

| Solubility | Soluble in water and ethanol | [3] |

| pKa of Tetraethylammonium cation | 10.8 | [3] |

| CAS Number | 16873-13-5 | [1][2] |

Note: Some physical properties like density have not been explicitly found for this compound. For the related triethylammonium hydrogen sulfate, a density of 0.75 g/cm³ has been reported.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline key experimental protocols.

Synthesis of this compound

A common method for the synthesis of quaternary ammonium hydrogen sulfates involves the reaction of the corresponding quaternary ammonium bromide or hydroxide with sulfuric acid. The following is a generalized protocol that can be adapted for the synthesis of this compound.

dot

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraethylammonium bromide in a suitable solvent (e.g., water or ethanol).

-

Addition of Sulfuric Acid: Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Isolation: Remove the solvent by rotary evaporation.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound crystals.

-

Drying: Dry the purified crystals under vacuum.

Purity Determination by Titration

The purity of this compound can be determined by acid-base titration.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The purity is calculated based on the volume of NaOH solution required to neutralize the hydrogen sulphate.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals for the methyl and methylene carbons of the ethyl groups.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

-

Spectral Interpretation: The FTIR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl groups, as well as bands associated with the hydrogen sulphate anion (S=O and S-O stretching).

Applications in Research and Drug Development

This compound has several important applications in scientific research and the pharmaceutical industry.

Phase-Transfer Catalysis

It is widely used as a phase-transfer catalyst (PTC) in heterogeneous reaction mixtures.[5] The tetraethylammonium cation can transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between reactants that are soluble in different immiscible phases. A typical example is in nucleophilic substitution reactions.[6][7]

dot

Caption: The catalytic cycle of a phase-transfer catalyst in a nucleophilic substitution reaction.

Ion-Pair Chromatography

In analytical chemistry, this compound is used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC).[2] It is particularly useful for the separation of acidic analytes. The tetraethylammonium cations pair with the anionic analytes, increasing their retention on the nonpolar stationary phase and enabling their separation and quantification. This technique is widely applied in the analysis of drugs and their metabolites.[8][9]

Other Applications

-

Electrochemistry: It serves as a supporting electrolyte in various electrochemical studies due to its ionic nature and solubility in polar organic solvents.[5]

-

Material Science: It is utilized in the synthesis of ionic liquids and other advanced materials.[5]

-

Drug Formulation: It can act as a stabilizing agent and enhance the solubility of active pharmaceutical ingredients (APIs).

Conclusion

This compound is a quaternary ammonium salt with a valuable set of physical and chemical properties that make it a versatile tool for researchers, scientists, and drug development professionals. Its utility as a phase-transfer catalyst and an ion-pairing reagent, among other applications, underscores its importance in modern chemistry and pharmaceutical sciences. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of this compound, enabling its effective use in various research and development endeavors.

References

- 1. This compound | C8H21NO4S | CID 167582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 四乙基硫酸氢铵 suitable for ion pair chromatography, LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. alfachemic.com [alfachemic.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. academic.oup.com [academic.oup.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Navigating the Solubility Landscape of Tetraethylammonium Hydrogen Sulphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium hydrogen sulphate (TEOAHS), a quaternary ammonium salt, sees application in various chemical processes, including as a phase-transfer catalyst and an electrolyte. Its efficacy in these roles is intrinsically linked to its solubility in organic solvents. This technical guide addresses the critical need for understanding the solubility of TEOAHS in such solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this specific compound. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound in organic solvents, enabling researchers to generate the precise data required for their specific applications. Furthermore, it presents a structured framework for the systematic tabulation and presentation of such experimentally determined data.

Introduction

This compound is an ionic compound whose interaction with organic solvents is governed by the principles of "like dissolves like." Its tetraethylammonium cation provides some lipophilicity, while the hydrogen sulphate anion contributes to its polar nature. Consequently, TEOAHS is generally known to be soluble in polar solvents. However, for the precise control and optimization of chemical reactions and processes, qualitative statements are insufficient. Quantitative solubility data, expressing the concentration of a saturated solution (e.g., in grams per 100 g of solvent or moles per liter), is paramount for informed solvent selection, process design, and modeling.

Despite a thorough search of scientific databases and chemical supplier information, specific quantitative solubility data for this compound in a broad range of organic solvents remains elusive. Much of the available data pertains to the related compound, tetrabutylammonium hydrogen sulphate. This guide aims to bridge this knowledge gap by equipping researchers with the methodology to determine this vital physicochemical property.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive and publicly accessible dataset for the quantitative solubility of this compound in a variety of organic solvents could not be located. To facilitate future data collection and comparison, the following table provides a standardized format for presenting experimentally determined solubility values. Researchers are encouraged to use this structure to report their findings, thereby contributing to a more complete understanding of this compound's behavior.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Study] |

| e.g., Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Study] |

| e.g., Dichloromethane | Non-polar | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Study] |

| ... | ... | ... | ... | ... | ... | ... |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (e.g., screw-cap vials with PTFE liners)

-

Syringes and syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the set temperature during this phase.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe fitted with a syringe filter. This step is to remove any undissolved solid particles.

-

Dispense the filtered saturated solution into a pre-weighed and labeled glass vial or evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be accelerated by gentle heating in a drying oven at a temperature below the decomposition point of the solute and the boiling point of the solvent.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

-

Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The logical flow of the gravimetric solubility determination method is illustrated in the following diagram.

A Technical Guide to the ¹H and ¹³C NMR Spectra of Tetraethylammonium Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraethylammonium hydrogen sulphate. This compound is a quaternary ammonium salt with diverse applications, including as a phase transfer catalyst, an electrolyte in electrochemical studies, and an ion-pairing reagent in chromatography.[1][2] Accurate spectral characterization is crucial for its quality control and for understanding its interactions in various chemical systems. This document details the expected NMR signals, chemical shifts, and multiplicities, supported by tabulated data and explanatory diagrams. Furthermore, a generalized experimental protocol for acquiring high-quality NMR spectra for this and similar ionic compounds is provided.

Introduction

This compound, with the chemical formula (C₂H₅)₄N(HSO₄), is an organic salt that exists as a white to off-white crystalline solid at room temperature.[3][4] It is comprised of a tetraethylammonium cation and a hydrogen sulphate anion.[3] The unique properties of this compound, such as its solubility in polar solvents and its role as a phase transfer catalyst, make it a valuable reagent in organic synthesis and material science.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR, in particular, provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. This guide serves as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure and NMR-Active Nuclei

The structure of this compound is composed of two ionic components: the tetraethylammonium cation and the hydrogen sulphate anion.

-

Tetraethylammonium Cation [(C₂H₅)₄N⁺]: This cation possesses two distinct sets of protons and carbons in its four ethyl groups, which are chemically equivalent due to the molecule's symmetry.

-

Hydrogen Sulphate Anion [HSO₄⁻]: This anion contains one acidic proton.

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals arising from the ethyl groups of the cation and the proton of the hydrogen sulphate anion.

-

Methylene Protons (-CH₂-): The eight methylene protons are chemically equivalent and are adjacent to a methyl group. Due to spin-spin coupling with the three protons of the methyl group, their signal appears as a quartet (a 1:3:3:1 intensity pattern).

-

Methyl Protons (-CH₃-): The twelve methyl protons are also chemically equivalent. They are coupled to the two protons of the adjacent methylene group, resulting in a signal that is a triplet (a 1:2:1 intensity pattern).

-

Hydrogen Sulphate Proton (-OH): The signal for the acidic proton of the hydrogen sulphate anion is typically a broad singlet. Its chemical shift and even its observability can be highly dependent on the solvent, concentration, and temperature due to chemical exchange with residual water.

The following table summarizes the expected ¹H NMR spectral data.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~1.2 - 1.3 | Triplet (t) | 12H |

| Methylene Protons (-CH₂-) | ~3.2 - 3.3 | Quartet (q) | 8H |

| Hydrogen Sulphate Proton (-OH) | Variable (Broad) | Singlet (s) | 1H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is estimated based on similar tetraethylammonium salts.[5][6]

The diagram below illustrates the spin-spin coupling within an ethyl group of the tetraethylammonium cation.

Caption: Spin-spin coupling in the ethyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is simpler, showing two distinct signals corresponding to the two types of carbon atoms in the tetraethylammonium cation.

-

Methylene Carbons (-CH₂-): The four equivalent methylene carbons will produce a single signal.

-

Methyl Carbons (-CH₃-): The four equivalent methyl carbons will also produce a single signal, typically at a higher field (lower ppm value) than the methylene carbons.

The following table summarizes the expected ¹³C NMR spectral data.

| Assignment | Chemical Shift (δ, ppm) |

| Methyl Carbons (-CH₃) | ~7 - 8 |

| Methylene Carbons (-CH₂-) | ~51 - 52 |

Note: Chemical shifts are approximate and based on values for similar tetraethylammonium salts.[7] The chemical shift ranges for sp³-hybridized carbons generally fall between 0 and 90 ppm.[8][9]

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for ionic liquids and organic salts include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). However, for samples dissolved in D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) may be used.[10]

5.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Angle | 30-90° | 30-45° |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Spectral Width | ~16 ppm | ~220 ppm |

5.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure the baseline of the spectrum is flat.

-

Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (e.g., TMS) to 0 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

The workflow for obtaining and processing NMR data is illustrated below.

Caption: A generalized workflow for NMR experiments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint of its chemical structure. The ¹H NMR spectrum is characterized by a quartet and a triplet for the ethyl groups and a variable singlet for the hydrogen sulphate proton. The ¹³C NMR spectrum shows two distinct signals for the methyl and methylene carbons. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to confidently identify and characterize this compound using NMR spectroscopy, ensuring its purity and proper application in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 硫酸水素テトラエチルアンモニウム suitable for ion pair chromatography, LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H21NO4S | CID 167582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetraethylammonium tetrafluoroborate(429-06-1) 1H NMR [m.chemicalbook.com]

- 6. Tetraethylammonium iodide(68-05-3) 1H NMR [m.chemicalbook.com]

- 7. Tetraethylammonium tetrafluoroborate(429-06-1) 13C NMR [m.chemicalbook.com]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Tetraethylammonium Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of tetraethylammonium hydrogen sulphate, a quaternary ammonium salt with applications in organic synthesis, electrochemistry, and as a phase-transfer catalyst.[1] Due to the limited availability of complete, published spectra for this specific compound, this guide presents a comprehensive overview based on the characteristic vibrational modes of its constituent ions: the tetraethylammonium (TEA) cation and the hydrogen sulphate (HSO₄⁻) anion.

Introduction to Vibrational Spectroscopy of Ionic Liquids

This compound can be classified as an ionic liquid, a salt with a melting point below 100°C. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for the structural characterization of these materials. These techniques probe the vibrational and rotational modes of molecules, providing a unique fingerprint based on their chemical bonds and symmetry.

-

FT-IR Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of a molecule and is highly sensitive to non-polar bonds and symmetric vibrations.

Together, these complementary techniques offer a comprehensive understanding of the molecular structure and intermolecular interactions within this compound.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is a superposition of the vibrational modes of the tetraethylammonium cation and the hydrogen sulphate anion. The exact peak positions may shift slightly due to ion-ion interactions in the solid state or in solution.

The Tetraethylammonium Cation

The tetraethylammonium cation, [N(C₂H₅)₄]⁺, possesses a tetrahedral geometry around the central nitrogen atom. Its vibrational spectrum is characterized by the motions of the ethyl groups.

Table 1: Predicted FT-IR and Raman Peaks for the Tetraethylammonium Cation

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Activity |

| ~3000 - 2800 | C-H stretching (asymmetric and symmetric) | FT-IR, Raman |

| ~1480 - 1440 | CH₂ scissoring and CH₃ asymmetric deformation | FT-IR, Raman |

| ~1400 - 1380 | CH₃ symmetric deformation (umbrella mode) | FT-IR, Raman |

| ~1170 | C-N stretching | FT-IR, Raman |

| ~1060 - 1000 | C-C stretching | Raman |

| ~790 | CH₂ rocking | FT-IR |

The Hydrogen Sulphate Anion

The hydrogen sulphate anion, HSO₄⁻, has a distorted tetrahedral geometry. Its vibrational spectrum is distinct from that of the highly symmetric sulphate ion (SO₄²⁻) due to the presence of the O-H bond, which lowers its symmetry.

Table 2: Predicted FT-IR and Raman Peaks for the Hydrogen Sulphate Anion

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Activity |

| ~3400 - 2800 | O-H stretching (broad, hydrogen-bonded) | FT-IR |

| ~1350 - 1150 | S=O stretching (asymmetric and symmetric) | FT-IR, Raman |

| ~1050 | S-O(H) stretching | Raman |

| ~880 | S-OH stretching | FT-IR, Raman |

| ~600 - 550 | O-S-O bending | FT-IR, Raman |

| ~450 - 400 | O-S-O bending | FT-IR, Raman |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible FT-IR and Raman spectra. The following are generalized protocols for the analysis of solid-state quaternary ammonium salts like this compound.

FT-IR Spectroscopy: KBr Pellet Method

This is a common technique for obtaining the infrared spectrum of a solid sample.

Methodology:

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any residual water, as this can interfere with the spectrum, particularly in the O-H stretching region.

-

Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Raman spectroscopy of ionic liquids can sometimes be challenging due to fluorescence. The choice of laser excitation wavelength is critical.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample onto a microscope slide or into a capillary tube.

-

-

Instrumentation:

-

A Raman microscope equipped with a suitable laser is typically used.

-

To minimize fluorescence, a near-infrared (NIR) laser, such as a 785 nm or 1064 nm laser, is often preferred over visible lasers (e.g., 532 nm or 633 nm).

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

-

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for FT-IR and Raman analysis.

Caption: Relationship between the compound and its spectral components.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the FT-IR and Raman spectroscopy of this compound. By understanding the characteristic vibrational modes of the tetraethylammonium cation and the hydrogen sulphate anion, researchers can effectively interpret the experimental spectra of this and related quaternary ammonium salts. The provided experimental protocols offer a foundation for obtaining high-quality data, which is essential for the structural elucidation and quality control of these important chemical compounds in research and industrial applications. Further experimental studies are warranted to provide a complete, validated vibrational assignment for this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties of tetraethylammonium hydrogen sulphate [(C₂H₅)₄NHSO₄]. Due to the limited availability of direct research on its thermal decomposition, this document synthesizes available data on the compound and related substances to offer a predictive assessment of its stability and decomposition pathway. The information is intended to support research, development, and handling of this compound in various scientific and pharmaceutical applications.

Thermal Stability and Phase Transitions

This compound is a solid crystalline compound at room temperature. Its thermal behavior is characterized by distinct phase transitions prior to its melting point. Differential Scanning Calorimetry (DSC) data from available literature indicates that the compound undergoes reversible phase transitions before it melts.

Table 1: Thermal Transitions of this compound

| Thermal Event | Onset Temperature (°C) | Enthalpy (J/g) | Notes |

| Phase Transition | 147 | -3.28 | A reversible solid-state phase transition.[1] |

| Phase Transition | 160 | -8.99 | A second reversible solid-state phase transition.[1] |

| Melting Point | 243 - 245 | Not Reported | The compound melts in this temperature range.[2] |

These endothermic transitions suggest alterations in the crystal lattice structure of the compound as it is heated. The stability of the compound up to its melting point is a critical factor for its application in various processes, including as a phase-transfer catalyst and in the synthesis of ionic liquids.

Predicted Thermal Decomposition Pathway

While specific experimental data on the thermal decomposition of this compound is not extensively available in the reviewed literature, a probable decomposition pathway can be postulated based on the known thermal behavior of similar quaternary ammonium salts and hydrogen sulphates. The decomposition is anticipated to proceed through a combination of Hofmann elimination and the breakdown of the hydrogen sulphate anion.

Key Predicted Decomposition Stages:

-

Initial Decomposition (Hofmann Elimination): The tetraethylammonium cation is expected to undergo Hofmann elimination, yielding triethylamine, ethene, and a proton. This is a common decomposition route for tetraalkylammonium hydroxides and, by extension, salts with non-coordinating anions upon heating.

-

Decomposition of Hydrogen Sulphate: The hydrogen sulphate anion will likely decompose at elevated temperatures to sulphur trioxide and water.

-

Secondary Reactions: The initial decomposition products may undergo further reactions, leading to a complex mixture of final products.

The following diagram illustrates the hypothesized decomposition pathway:

Caption: Hypothesized thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are generalized experimental protocols based on standard practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different stages of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: A controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions, such as melting and solid-solid transitions, and to determine the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures of endothermic and exothermic peaks, which correspond to thermal events. The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Caption: General workflow for the thermal analysis of this compound.

Summary and Future Work

This technical guide has summarized the known thermal properties of this compound and provided a scientifically reasoned, albeit hypothetical, decomposition pathway. The provided experimental protocols offer a framework for researchers to conduct their own detailed thermal analyses.

To further elucidate the thermal stability and decomposition of this compound, future research should focus on:

-

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This would allow for the identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed decomposition mechanism.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can provide detailed information about the composition of the decomposition products.

-

Kinetic Studies: Isothermal and non-isothermal TGA experiments can be used to determine the kinetics of the decomposition reaction, providing valuable data for predicting the compound's stability under various thermal conditions.

By undertaking these further experimental investigations, a more complete and accurate understanding of the thermal behavior of this compound can be achieved, enhancing its safe and effective use in scientific and industrial applications.

References

Molecular formula and molecular weight of tetraethylammonium hydrogen sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetraethylammonium hydrogen sulphate, a quaternary ammonium salt with diverse applications in chemical synthesis and analysis. This document details its fundamental properties, synthesis, and key applications, including its roles in ion-pair chromatography, phase transfer catalysis, and electrochemistry. Furthermore, it explores the significant biological activity of the tetraethylammonium cation as a modulator of ion channels.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₁NO₄S |

| Molecular Weight | 227.32 g/mol |

| CAS Number | 16873-13-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 243-245 °C |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

Experimental Protocol: Synthesis via Neutralization (Adapted)

This protocol is adapted from the synthesis of triethylammonium hydrogen sulphate and is expected to yield this compound with high purity.

Materials:

-

Tetraethylammonium hydroxide (Et₄NOH) solution

-

Sulphuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or indicator paper

Procedure:

-

In a beaker placed in an ice bath, dilute a known concentration of tetraethylammonium hydroxide solution with deionized water.

-

While stirring vigorously, slowly add a stoichiometric amount of concentrated sulphuric acid dropwise. The reaction is exothermic and requires careful temperature control.

-

Monitor the pH of the solution continuously. The addition of sulphuric acid should continue until the solution reaches a neutral pH (approximately 7.0).

-

Once neutralized, the solution contains this compound.

-

The product can be isolated by removing the water via rotary evaporation under reduced pressure.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

-

Dry the purified crystals under vacuum to obtain the final product.

Applications in Chemical Analysis and Synthesis

This compound serves as a versatile reagent in several chemical applications, primarily due to the properties of the tetraethylammonium cation.

Ion-Pair Chromatography

This compound is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) for the separation of anionic analytes, such as nucleotides and organic acids.[3][4][5][6] The tetraethylammonium cation pairs with the anionic analyte, increasing its hydrophobicity and enabling its retention on a nonpolar stationary phase.

This protocol provides a general framework for the separation of adenine nucleotides using an eluent containing a triethylammonium salt, which is analogous to the use of tetraethylammonium salts.[6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column (e.g., Shiseido, Capcell Pak C18)

Reagents:

-

Mobile Phase: 0.1 M triethylamine (TEA) phosphate buffer and methanol (95:5, v/v). The pH and concentration of the organic modifier and TEA ion should be optimized for the specific separation.

-

Standard solutions of adenine, adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject a standard mixture of the adenine nucleotides.

-

Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm).

-

The retention of the nucleotides is influenced by the formation of ion pairs with the triethylammonium (or tetraethylammonium) cations. The separation can be fine-tuned by adjusting the concentration of the ion-pairing reagent and the organic modifier in the mobile phase.

Phase Transfer Catalysis

As a quaternary ammonium salt, this compound can function as a phase transfer catalyst (PTC).[7][8] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. This is particularly useful in reactions involving an inorganic nucleophile and an organic substrate.

The Williamson ether synthesis is a classic example where a phase transfer catalyst can be employed to enhance reaction rates and yields.

Caption: Phase transfer catalysis in Williamson ether synthesis.

Supporting Electrolyte in Electrochemistry

Tetraalkylammonium salts are commonly used as supporting electrolytes in non-aqueous electrochemistry due to their wide electrochemical windows and good solubility in organic solvents.[9][10] They increase the conductivity of the solution and minimize the iR drop, ensuring accurate electrochemical measurements.

This protocol outlines the general procedure for using a tetraalkylammonium salt as a supporting electrolyte in a cyclic voltammetry experiment.[11][12][13]

Materials:

-

Potentiostat

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Anhydrous organic solvent (e.g., acetonitrile, dimethylformamide)

-

This compound (or a similar tetraalkylammonium salt)

-

Analyte of interest

Procedure:

-

Prepare a solution of the supporting electrolyte (typically 0.1 M) in the anhydrous organic solvent.

-

Dissolve the analyte of interest in the electrolyte solution at a known concentration (typically 1-5 mM).

-

Assemble the three-electrode cell and add the solution.

-

Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.

-

Perform the cyclic voltammetry scan over the desired potential range. The wide electrochemical window of the tetraethylammonium salt allows for the study of a broad range of redox processes without interference from the electrolyte itself.

Biological Activity and Signaling Pathways

The tetraethylammonium (TEA) cation is a well-characterized blocker of potassium (K⁺) channels.[14][15][16][17][18] This property makes it a valuable pharmacological tool for studying the role of these channels in various physiological processes, particularly in neuroscience.

Mechanism of Action: Potassium Channel Blockade

TEA physically occludes the pore of K⁺ channels, thereby preventing the efflux of potassium ions. This action prolongs the duration of action potentials in excitable cells like neurons.[14][16] The blockade can occur from either the intracellular or extracellular side of the membrane, depending on the specific type of K⁺ channel.[17][18]

Impact on Neuronal Signaling

By blocking voltage-gated K⁺ channels, TEA broadens the action potential. This leads to a prolonged influx of calcium ions (Ca²⁺) through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters at the synapse.

Caption: Effect of TEA on neuronal signaling.

Other Biological Effects

Beyond its effects on neuronal K⁺ channels, TEA has been shown to interact with other ion channels and transporters. For instance, it can block certain transient receptor potential (TRP) channels and is a substrate for organic cation transporters.[19][20] Studies have also investigated its potential antitumor properties, where it may induce apoptosis in glioma cells by increasing intracellular reactive oxygen species.[19]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the compound. Work in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bitesizebio.com [bitesizebio.com]

- 4. waters.com [waters.com]

- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. iajpr.com [iajpr.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Tetraethylammonium [chemeurope.com]

- 15. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of tetraethylammonium on potassium currents in a molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Triethylammonium Hydrogen Sulfate Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and tunable physicochemical characteristics, making them attractive alternatives to traditional organic solvents in a variety of applications.[1][2] This document provides detailed application notes and protocols for the preparation of an ionic liquid using tetraethylammonium hydrogen sulphate's close analogue, triethylammonium hydrogen sulfate ([Et3NH][HSO4]), and its applications relevant to pharmaceutical research and development. Due to a greater availability of detailed experimental data, this document will focus on the triethyl- derivative, which shares many of the key properties of interest.

Triethylammonium hydrogen sulfate is a protic ionic liquid that is inexpensive and can be synthesized via a simple acid-base neutralization reaction.[1] Its utility spans from being a "green" solvent and catalyst in organic synthesis to a potential excipient in drug formulations.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of triethylammonium hydrogen sulfate is provided in the table below. This data is essential for its handling, application, and in the design of experimental procedures.

| Property | Value | References |

| Molecular Formula | C6H17NO4S | [5] |

| Molecular Weight | 199.27 g/mol | [5] |

| Appearance | White crystalline solid at room temperature | [6] |

| Melting Point | 75 °C | [6] |

| Boiling Point | Decomposes before boiling | [1] |

| Thermal Stability | Stable up to ~260 °C | [7] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Protocol 1: Synthesis of Triethylammonium Hydrogen Sulfate

This protocol details the synthesis of triethylammonium hydrogen sulfate via a straightforward acid-base neutralization reaction.[8][9]

Materials:

-

Triethylamine (Et3N)

-

Sulfuric acid (H2SO4, 98%)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

High vacuum line

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place triethylamine (10.1 g, 0.1 mol).

-

Slowly add sulfuric acid (98%) (9.8 g, 0.1 mol) dropwise to the triethylamine at 60 °C over a period of 1 hour with continuous stirring. Caution: The reaction is exothermic.

-

After the addition is complete, increase the temperature to 70 °C and continue stirring for an additional hour to ensure the reaction goes to completion.[8]

-

To remove any traces of water, heat the resulting mixture at 80 °C under high vacuum until a constant weight is achieved.[8]

-

The final product is triethylammonium hydrogen sulfate, which should be a white crystalline solid upon cooling. The expected yield is approximately 99%.[8]

Characterization:

-

¹H NMR (DMSO-d₆): δ (ppm) 1.18 (t, 9H), 3.10 (q, 6H), 8.89 (s, 1H).[8] The downfield shift of the proton signals compared to free triethylamine is indicative of the formation of the ammonium cation.[1]

-

Thermogravimetric Analysis (TGA): The ionic liquid is thermally stable up to approximately 260 °C.[7]

Caption: Workflow for the synthesis of triethylammonium hydrogen sulfate.

Protocol 2: Application as a Catalyst in the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol demonstrates the use of triethylammonium hydrogen sulfate as a dual solvent and catalyst in a one-pot, three-component reaction for the synthesis of fused pyridine derivatives, which are important scaffolds in medicinal chemistry.[8]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Acyl acetonitrile (1 mmol)

-

Electron-rich amino heterocycle (e.g., aminouracil or aminopyrazole) (1 mmol)

-

Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) (1 mmol)

-

Reaction vial with a magnetic stir bar

-

Heating plate

Procedure:

-

In a reaction vial, combine the aromatic aldehyde (1 mmol), acyl acetonitrile (1 mmol), and triethylammonium hydrogen sulfate (1 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the electron-rich amino heterocycle (1 mmol) to the mixture.

-

Heat the reaction mixture to 60 °C with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture will typically solidify as the product forms.[8]

-

Upon completion, add cold water to the reaction mixture.

-

Isolate the solid product by filtration. The ionic liquid can be recovered by evaporating the water from the filtrate under reduced pressure and reused.[8]

Quantitative Data: This method has been shown to produce excellent yields of various pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.

| Entry | Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 96 | [8] |

| 2 | Benzaldehyde | Malononitrile | 6-Amino-1,3-dimethyluracil | 94 | [8] |

| 3 | 4-Methoxybenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 95 | [8] |

Caption: Logical workflow for the catalytic application of [Et3NH][HSO4].

Applications in Drug Development

While specific protocols for using triethylammonium hydrogen sulfate in drug solubilization and as a direct excipient are not extensively detailed in the current literature, its properties suggest significant potential in these areas.

Potential as a Solubilizing Agent

Ionic liquids have been shown to enhance the solubility of poorly water-soluble drugs.[10] The mechanism often involves favorable interactions between the ionic liquid and the drug molecule, disrupting the crystal lattice energy of the drug. Given its ability to dissolve a wide range of materials,[8] triethylammonium hydrogen sulfate could be investigated as a co-solvent or part of a formulation strategy like a self-emulsifying drug delivery system (SEDDS) or an ionic liquid-based microemulsion.[11]

Potential as a Pharmaceutical Excipient

A study has indicated that triethylammonium hydrogen sulfate can act as a protein stabilizer.[1] This is a crucial property for the formulation of biopharmaceuticals, where maintaining the native conformation of proteins is essential for their therapeutic efficacy. The unfavorable interaction between the ionic liquid and the protein surface helps to stabilize the protein's native state.[1] This suggests its potential use as an excipient in liquid or lyophilized protein drug products.

Further research is warranted to establish specific protocols and quantitative data for these applications. Researchers are encouraged to explore the use of triethylammonium hydrogen sulfate in pre-formulation studies to assess its impact on the solubility, stability, and delivery of active pharmaceutical ingredients.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation [frontiersin.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theacademic.in [theacademic.in]

- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]

Tetraethylammonium Hydrogen Sulphate: A Versatile Ion-Pair Reagent for Enhanced Separation in Reverse-Phase HPLC

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to comprehensive application notes and detailed protocols on the use of tetraethylammonium hydrogen sulphate (TEA-HS) as an ion-pair reagent in reverse-phase high-performance liquid chromatography (RP-HPLC). This powerful technique enhances the retention and separation of anionic and highly polar analytes, which are often challenging to analyze using traditional RP-HPLC methods.

Ion-pair chromatography with TEA-HS offers a robust solution for the analysis of a wide range of compounds, including acidic drugs, organic acids, sulfonated compounds, and water-soluble vitamins. By forming a neutral ion-pair with the analyte, TEA-HS increases its hydrophobicity, leading to improved interaction with the non-polar stationary phase and resulting in better resolution and peak shape.

These detailed application notes provide scientists with the necessary information to develop and implement ion-pair RP-HPLC methods using this compound, ensuring accurate and reproducible results in their analytical workflows.

Principle of Ion-Pair Chromatography with this compound

In reverse-phase HPLC, highly polar and ionic compounds have limited interaction with the non-polar stationary phase (e.g., C18), leading to poor retention and inadequate separation. Ion-pair chromatography addresses this challenge by introducing an ion-pair reagent, such as this compound, into the mobile phase.[1]

This compound is a quaternary ammonium salt that dissociates in the mobile phase to provide the tetraethylammonium cation (TEA+). This cation then forms an ion-pair with negatively charged analytes. The resulting neutral ion-pair has increased hydrophobicity, allowing it to be retained on the reverse-phase column and separated based on its physicochemical properties. The use of such reagents is particularly beneficial for the separation of ionic and highly polar substances on reversed-phase HPLC columns.[2]

Applications

This compound is a versatile ion-pair reagent suitable for a variety of applications in pharmaceutical analysis, food and beverage testing, and environmental monitoring.

Analysis of Acidic Drugs and their Metabolites

Many pharmaceutical compounds are acidic in nature and exhibit poor retention on conventional RP-HPLC columns. The use of TEA-HS as an ion-pairing agent facilitates their separation and quantification in both bulk drug substances and complex biological matrices.

Separation of Sulfonated Compounds

Sulfonated compounds, such as synthetic food dyes and surfactants, are highly polar and often require an ion-pairing agent for effective separation. TEA-HS has been successfully employed for the analysis of sulfonated aliphatic and aromatic surfactants.

Determination of Water-Soluble Vitamins

Several water-soluble vitamins exist as anions in solution and can be effectively separated using ion-pair RP-HPLC with TEA-HS. This approach allows for the simultaneous determination of multiple vitamins in a single chromatographic run.

Experimental Protocols

Protocol 1: General Procedure for Ion-Pair Mobile Phase Preparation

This protocol outlines the general steps for preparing a mobile phase containing this compound.

Materials:

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile or methanol)

-

This compound (TEA-HS), HPLC grade[3]

-

pH adjustment solution (e.g., phosphoric acid or sodium hydroxide)

-

0.45 µm membrane filter

Procedure:

-

Determine the desired concentration of TEA-HS: A typical starting concentration is 5 mM.

-

Weigh the required amount of TEA-HS: For a 1 L mobile phase at 5 mM, weigh out 1.1366 g of TEA-HS (MW: 227.32 g/mol ).

-

Dissolve the TEA-HS: In a 1 L volumetric flask, dissolve the weighed TEA-HS in approximately 800 mL of HPLC-grade water.

-

Adjust the pH: If necessary, adjust the pH of the aqueous solution using a suitable acid or base. The optimal pH will depend on the pKa of the analytes.[4]

-

Add the organic modifier: Add the desired volume of the organic modifier (e.g., acetonitrile or methanol) to the volumetric flask.

-

Bring to volume: Add HPLC-grade water to the 1 L mark.

-

Degas the mobile phase: Degas the prepared mobile phase using a suitable method such as sonication or vacuum filtration.

-

Filter the mobile phase: Filter the mobile phase through a 0.45 µm membrane filter before use.

Protocol 2: Example Application - Separation of Sulfonated Azo Dyes

This protocol provides an example of an HPLC method for the separation of sulfonated azo dyes using TEA-HS as an ion-pair reagent.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 20 mM Phosphate buffer (pH 6.8) with 5 mM TEA-HS |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 520 nm |

Sample Preparation: Dissolve the dye mixture in the initial mobile phase composition to a final concentration of 10 µg/mL for each dye.

Expected Results: The use of this compound as an ion-pair reagent will result in the baseline separation of the sulfonated azo dyes. The retention times will vary depending on the degree of sulfonation and the overall hydrophobicity of each dye molecule. A hypothetical chromatogram would show distinct, well-resolved peaks for each component.

Quantitative Data Summary (Hypothetical):

| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |

| Tartrazine | 5.2 | - | 1.1 |

| Sunset Yellow FCF | 8.7 | 4.5 | 1.2 |

| Allura Red AC | 12.1 | 5.1 | 1.1 |

Troubleshooting and Method Development Considerations

-

Analyte Retention: To increase retention, the concentration of TEA-HS can be increased, or the percentage of the organic modifier in the mobile phase can be decreased.

-

Peak Shape: Poor peak shape (e.g., tailing) can sometimes be improved by adjusting the pH of the mobile phase to ensure complete ionization of the analytes.

-

Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the ion-pair mobile phase before starting the analysis to ensure reproducible retention times.

-

LC-MS Compatibility: While TEA-HS is a non-volatile salt and generally not ideal for LC-MS, volatile ion-pair reagents are available for such applications.[4] However, with careful optimization and the use of a divert valve, it may be possible to use TEA-HS in some LC-MS applications.

By leveraging the principles of ion-pair chromatography with this compound, researchers can significantly enhance the separation of challenging anionic and polar compounds, leading to more accurate and reliable analytical results.

References

Application Notes and Protocols for the Analysis of Anionic Surfactants Utilizing Tetraethylammonium Hydrogen Sulphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of anionic surfactants, with a specific focus on the role of tetraethylammonium hydrogen sulphate. Detailed protocols for common analytical techniques are provided to guide researchers in the accurate determination of anionic surfactant content in various matrices, which is a critical aspect of quality control in drug development and formulation.

Introduction to Anionic Surfactant Analysis

Anionic surfactants are fundamental components in a vast array of pharmaceutical and industrial products due to their surface-active properties. Their precise quantification is essential for ensuring product quality, stability, and performance. Common analytical techniques for anionic surfactants include chromatographic methods and titrations.[1] this compound serves as a valuable reagent in the analysis of anionic surfactants, primarily as an ion-pairing agent in chromatographic separations.

Role of this compound

This compound is a quaternary ammonium salt that can form ion pairs with anionic surfactant molecules. This property is exploited in ion-pair chromatography to enhance the retention and separation of anionic surfactants on reverse-phase columns. While less commonly documented as a titrant, its cationic nature suggests a potential application in precipitation-based titrations of anionic surfactants, analogous to other quaternary ammonium salts like Hyamine® 1622.

Analytical Methodologies

Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique for the separation and quantification of ionic compounds, including anionic surfactants. The addition of an ion-pairing reagent, such as this compound, to the mobile phase facilitates the formation of neutral ion pairs with the charged analyte molecules. These ion pairs exhibit increased affinity for the non-polar stationary phase, allowing for their separation.

Logical Workflow for Ion-Pair Chromatography:

Caption: Workflow for Anionic Surfactant Analysis by Ion-Pair HPLC.

Potentiometric Two-Phase Titration

Potentiometric two-phase titration is a widely used and robust method for the determination of anionic surfactants. This technique involves the titration of an anionic surfactant sample with a standard solution of a cationic surfactant. The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.[2][3] The reaction involves the formation of a complex between the anionic and cationic surfactants, which precipitates out of solution.[4]

Experimental Protocol for Potentiometric Titration:

This protocol is adapted from established methods for the analysis of anionic surfactants in detergents and can be applied to pharmaceutical formulations with appropriate validation.[2]

Materials and Reagents:

-

Titrator with a potentiometric sensor (e.g., Surfactrode Resistant)[2]

-

Buret

-

Stirrer

-

Anionic Surfactant Sample

-

Cationic Titrant: Standardized solution of a quaternary ammonium salt (e.g., Hyamine® 1622, 0.005 mol/L)[2]

-

Solvent Mixture: e.g., Methyl isobutyl ketone (MIBK) and Ethanol (1:1 v/v)[2]

-

pH adjustment solutions: Hydrochloric acid (0.5 mol/L) and Sodium hydroxide (0.5 mol/L)[2]

-

Deionized Water

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the homogenized sample (to consume approximately 10 mL of titrant) into a beaker.[2] Dissolve the sample in approximately 80 mL of deionized water.[2]

-

pH Adjustment: Adjust the pH of the solution to 2.0 using 0.5 mol/L hydrochloric acid for the determination of anionic surfactants.[2] For the determination of the sum of anionic surfactants and soaps, adjust the pH to 11.5 with 0.5 mol/L sodium hydroxide.[2]

-

Addition of Organic Phase: Add 20 mL of the solvent mixture (e.g., MIBK:ethanol) to the beaker.[2]

-

Titration: Immerse the electrode and the buret tip into the solution. Start the stirrer to ensure vigorous mixing of the two phases.[5] Titrate the sample with the standardized cationic surfactant solution.

-

Endpoint Detection: The endpoint is determined by the inflection point of the titration curve, where a sharp change in potential occurs.[3] Modern titrators can automatically detect this endpoint.

-

Calculation: The concentration of the anionic surfactant is calculated based on the volume of titrant consumed.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for Potentiometric Titration of Anionic Surfactants.

Data Presentation

The results of potentiometric titrations are typically presented in tables that allow for easy comparison of different samples or formulations.

Table 1: Example Data from Potentiometric Titration of Anionic Surfactants

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Titrant Concentration (mol/L) | Anionic Surfactant Content (mmol/100g) | Recovery (%) |

| Formulation A | 1.50 | 9.80 | 0.005 | 3.27 | 98 |

| Formulation B | 1.52 | 10.15 | 0.005 | 3.34 | 101 |

| Placebo | 1.55 | 0.10 | 0.005 | 0.03 | N/A |

Note: The recovery values are typically determined by analyzing samples spiked with a known amount of a standard anionic surfactant, such as sodium dodecyl sulfate (SDS).[2]

Conclusion

The analysis of anionic surfactants is a critical step in the development and quality control of pharmaceutical products. While this compound is primarily utilized as an ion-pair reagent in chromatographic methods, the principles of its interaction with anionic surfactants are also relevant to titration techniques. Potentiometric two-phase titration stands out as a reliable and accurate method for the quantification of anionic surfactants. The detailed protocols and workflows provided herein serve as a valuable resource for scientists and researchers in this field.

References

Green Chemistry Applications of Tetraethylammonium Hydrogen Sulphate as a Catalyst: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetraethylammonium hydrogen sulphate and its analogues (triethylammonium hydrogen sulphate and tetrabutylammonium hydrogen sulphate) as efficient and reusable catalysts in various organic syntheses. These protocols emphasize green chemistry principles, such as solvent-free conditions, high atom economy, and catalyst recyclability.

Synthesis of Coumarin Derivatives via Pechmann Condensation

Tetra-alkyl ammonium hydrogen sulphates are effective catalysts for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters. The catalyst's acidic nature promotes the reaction, often under solvent-free conditions, leading to high yields and easy product isolation.

Quantitative Data for Pechmann Condensation:

| Entry | Phenol | β-Ketoester | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | Resorcinol | Ethyl acetoacetate | [Et3NH][HSO4] (20 mol%) | 110 °C, solvent-free | 10 | 95 |

| 2 | Phenol | Ethyl acetoacetate | [Et3NH][HSO4] (20 mol%) | 110 °C, solvent-free | 25 | 80 |

| 3 | m-Cresol | Ethyl acetoacetate | [Et3NH][HSO4] (20 mol%) | 110 °C, solvent-free | 15 | 90 |

| 4 | 3-Methoxyphenol | Ethyl acetoacetate | [Et3NH][HSO4] (20 mol%) | 110 °C, solvent-free | 15 | 92 |

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and triethylammonium hydrogen sulphate (20 mol%) is heated in an oil bath at 110 °C for 10 minutes under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is then filtered, dried, and recrystallized from ethanol to afford the pure 7-hydroxy-4-methylcoumarin.

Synthesis of α,α′-Benzylidene bis(4-hydroxycoumarin) Derivatives

The condensation of aldehydes with 4-hydroxycoumarin to form α,α′-benzylidene bis(4-hydroxycoumarin) derivatives is efficiently catalyzed by triethylammonium hydrogen sulphate in an aqueous medium, highlighting a green synthetic approach.[1]

Quantitative Data for Benzylidene bis(4-hydroxycoumarin) Synthesis:[1]

| Entry | Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) |

| 1 | Benzaldehyde | [Et3NH][HSO4] (10 mol%) | Water, 80 °C | 1.5 | 94 |

| 2 | 4-Chlorobenzaldehyde | [Et3NH][HSO4] (10 mol%) | Water, 80 °C | 1.0 | 96 |

| 3 | 4-Methoxybenzaldehyde | [Et3NH][HSO4] (10 mol%) | Water, 80 °C | 2.0 | 92 |

| 4 | 4-Nitrobenzaldehyde | [Et3NH][HSO4] (10 mol%) | Water, 80 °C | 1.0 | 95 |

Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(4-hydroxycoumarin)[1]

A mixture of benzaldehyde (1 mmol), 4-hydroxycoumarin (2 mmol), and triethylammonium hydrogen sulphate (10 mol%) in water (5 mL) is stirred at 80 °C for 1.5 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and dried to obtain the pure product.[1]

Synthesis of 2,4,6-Triarylpyridines